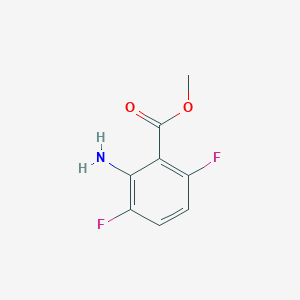

Methyl 2-amino-3,6-difluorobenzoate

CAS No.: 1184204-30-5

Cat. No.: VC2817589

Molecular Formula: C8H7F2NO2

Molecular Weight: 187.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1184204-30-5 |

|---|---|

| Molecular Formula | C8H7F2NO2 |

| Molecular Weight | 187.14 g/mol |

| IUPAC Name | methyl 2-amino-3,6-difluorobenzoate |

| Standard InChI | InChI=1S/C8H7F2NO2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,11H2,1H3 |

| Standard InChI Key | SWVGSVMHUSBITN-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=CC(=C1N)F)F |

| Canonical SMILES | COC(=O)C1=C(C=CC(=C1N)F)F |

Introduction

Chemical Structure and Properties

Methyl 2-amino-3,6-difluorobenzoate (CAS: 1184204-30-5) is characterized by a benzoate framework with specific substituents that define its chemical behavior. The compound contains an amino group at position 2 and fluorine atoms at positions 3 and 6 on the benzoate ring, with a methyl ester group at the carboxyl position .

The molecular formula is C8H7F2NO2 with a molecular weight of 187.14 g/mol . This compound exhibits distinctive physicochemical properties that make it valuable for various applications, especially in pharmaceutical and agrochemical development.

Physicochemical Properties

The compound demonstrates a specific profile of physicochemical characteristics that influence its behavior in chemical reactions and biological systems:

| Property | Value |

|---|---|

| Molecular Formula | C8H7F2NO2 |

| Molecular Weight | 187.14 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 263.7 ± 40.0 °C (760 mmHg) |

| Flash Point | 113.3 ± 27.3 °C |

| LogP | 2.79 |

The moderate LogP value (2.79) indicates balanced lipophilicity, which can facilitate membrane permeation while maintaining sufficient aqueous solubility—properties highly desirable in drug candidates.

Chemical Identifiers

For precise identification and database referencing, the following standardized chemical identifiers are utilized:

| Identifier | Value |

|---|---|

| CAS Number | 1184204-30-5 |

| IUPAC Name | methyl 2-amino-3,6-difluorobenzoate |

| InChI | InChI=1S/C8H7F2NO2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,11H2,1H3 |

| InChI Key | SWVGSVMHUSBITN-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(C=CC(=C1N)F)F |

| DSSTOX Substance ID | DTXSID70677405 |

Synthetic Applications

Methyl 2-amino-3,6-difluorobenzoate serves as a critical building block in organic synthesis, particularly in pharmaceutical development. Its structural features—specifically the amino group and strategically positioned fluorine atoms—create a versatile chemical platform.

Role as a Chemical Intermediate

The compound functions as an essential intermediate in the synthesis of various organic compounds. The difluoro and amino substituents enhance its reactivity profile, making it particularly suitable for:

-

Nucleophilic substitution reactions

-

Coupling reactions (e.g., Suzuki-Miyaura coupling)

-

Formation of complex molecular architectures pivotal in drug development

Reaction Pathways

Methyl 2-amino-3,6-difluorobenzoate participates in several reaction types that leverage its functional groups:

-

Substitution Reactions: The amino group serves as a nucleophilic center, facilitating the formation of new chemical bonds.

-

Oxidation and Reduction: The compound can undergo transformations to yield derivatives with modified biological activities.

-

Coupling Reactions: Its structure supports efficient coupling with other reactants to create complex organic molecules.

Biological Activity

Research indicates that Methyl 2-amino-3,6-difluorobenzoate possesses interesting biological properties that make it worthy of investigation in medicinal chemistry.

Antimicrobial Properties

The compound has demonstrated notable antimicrobial activity in research settings. The proposed mechanism involves:

-

Disruption of bacterial cell membranes

-

Inhibition of key metabolic enzymes

-

Interference with bacterial metabolic pathways

Studies have indicated that compounds with similar structures can inhibit the growth of various bacterial strains by compromising their metabolic functions and cellular integrity.

Pharmaceutical Applications

The pharmaceutical industry has shown interest in Methyl 2-amino-3,6-difluorobenzoate primarily as a key intermediate in drug synthesis.

Drug Development

This compound serves as an intermediate in the synthesis of kinase inhibitors and antipsychotic agents. Its fluorinated structure is particularly valuable because:

-

Fluorine atoms enhance metabolic stability

-

They improve bioavailability of pharmaceutical compounds

-

They can increase binding affinity to target proteins

The fluorinated analogs of this compound are often prioritized in central nervous system drug development due to their enhanced blood-brain barrier penetration capabilities.

Structure-Activity Relationship

The presence of fluorine atoms at positions 3 and 6 significantly influences the compound's pharmacological profile:

-

Electronegativity: Fluorine's high electronegativity alters electron distribution in the molecule

-

Bond strength: Carbon-fluorine bonds resist metabolic degradation

-

Size considerations: Fluorine atoms can serve as bioisosteres for hydrogen while modifying electronic properties

Research Applications

Beyond its role in pharmaceutical development, Methyl 2-amino-3,6-difluorobenzoate has utility in broader scientific research contexts.

Biochemical Probes

Due to its unique substituents, this compound has potential as a biochemical probe. It can interact with specific biological macromolecules, potentially modulating enzyme activity or receptor functions. This characteristic makes it valuable for studying biochemical pathways and cellular processes.

Agricultural Research

In agrochemical applications, derivatives of this compound—particularly brominated variants—are being explored as precursors for herbicides. These derivatives leverage their stability under UV exposure, an important consideration for agricultural chemicals that must withstand environmental conditions.

Analytical Characterization

For research and quality control purposes, various analytical techniques can be employed to characterize Methyl 2-amino-3,6-difluorobenzoate.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy using solvents like DMSO-d6 or CDCl3 can effectively resolve aromatic protons and fluorine coupling patterns. For similar compounds, the methoxy groups typically show signals around δ = 3.86 ppm.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) using optimized mobile phases, typically acetonitrile/water gradients, is suitable for purity analysis. Compounds of this class typically aim for purity levels exceeding 95% by HPLC.

Mass Spectrometry

Mass spectrometry can confirm the molecular structure through identification of characteristic molecular ion peaks. For Methyl 2-amino-3,6-difluorobenzoate, the expected m/z value is 187.1 for [M+H]+.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume